molecular formula C17H19NO5 B5113109 1-[4-(2-methoxyphenoxy)butoxy]-2-nitrobenzene

1-[4-(2-methoxyphenoxy)butoxy]-2-nitrobenzene

Cat. No.: B5113109
M. Wt: 317.34 g/mol
InChI Key: GDUVLBHVQKOITA-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenoxy)butoxy]-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a butoxy chain linked to a methoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxyphenoxy)butoxy]-2-nitrobenzene typically involves the reaction of 2-methoxyphenol with 1,4-dibromobutane to form 4-(2-methoxyphenoxy)butane. This intermediate is then reacted with 2-nitrochlorobenzene under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methoxyphenoxy)butoxy]-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The butoxy chain can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and phenols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 1-[4-(2-methoxyphenoxy)butoxy]-2-aminobenzene

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-methoxyphenol, butanol

Scientific Research Applications

1-[4-(2-methoxyphenoxy)butoxy]-2-nitrobenzene is utilized in various scientific research fields, including:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of nitrobenzene derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenoxy)butoxy]-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of receptor activity.

Comparison with Similar Compounds

1-[4-(2-methoxyphenoxy)butoxy]-2-nitrobenzene can be compared with other similar compounds such as:

  • 1-[4-(3-methoxyphenoxy)butoxy]-2-nitrobenzene
  • 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene
  • 1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)butoxy]-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-16-10-4-5-11-17(16)23-13-7-6-12-22-15-9-3-2-8-14(15)18(19)20/h2-5,8-11H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUVLBHVQKOITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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